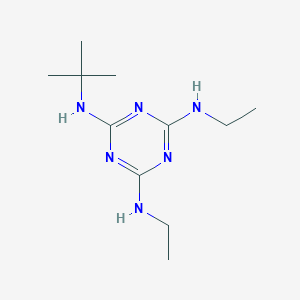

Bis(ethylamino)-tert-butylamino-s-triazine

Description

The exact mass of the compound N2-tert-butyl-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(ethylamino)-tert-butylamino-s-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(ethylamino)-tert-butylamino-s-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-N-tert-butyl-4-N,6-N-diethyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N6/c1-6-12-8-14-9(13-7-2)16-10(15-8)17-11(3,4)5/h6-7H2,1-5H3,(H3,12,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCBDPVUYWSIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)NC(C)(C)C)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35651-07-1 | |

| Record name | 6-(tert-butylimino)-2-N,4-N-diethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bis(ethylamino)-tert-butylamino-s-triazine chemical structure and properties

An In-depth Technical Guide to Bis(ethylamino)-tert-butylamino-s-triazine: Structure, Properties, and Biological Activity

Introduction

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and putative biological activity of 2,4-bis(ethylamino)-6-(tert-butylamino)-1,3,5-triazine. While specific experimental data for this particular molecule is limited in publicly accessible literature, its chemical identity as a member of the s-triazine class of compounds allows for well-supported extrapolation of its characteristics based on extensive research on analogous compounds, such as the herbicides atrazine and simazine. This document is intended for researchers, scientists, and professionals in drug development and agricultural science who are interested in the chemistry and biological interactions of substituted s-triazines.

Chemical Structure and Identification

The compound is a symmetrically substituted triazine, with the formal IUPAC name 2,4-bis(ethylamino)-6-(tert-butylamino)-1,3,5-triazine . The core of the molecule is a 1,3,5-triazine ring, which is a six-membered aromatic ring containing three nitrogen atoms at positions 1, 3, and 5. This core is substituted with two ethylamino groups and one tert-butylamino group at the 2, 4, and 6 positions, respectively.

Chemical Structure:

Note: A more formal 2D structural representation would be beneficial for clarity, but this ASCII art provides a basic layout.

Physicochemical Properties

Table 1: Comparison of Physicochemical Properties of Related s-Triazine Herbicides

| Property | Simazine[1][2] | Atrazine | Terbuthylazine[4] | 2,4-bis(ethylamino)-6-(tert-butylamino)-1,3,5-triazine (Estimated) |

| IUPAC Name | 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine | 6-chloro-N2-ethyl-N4-isopropyl-1,3,5-triazine-2,4-diamine | 2-(tert-butylamino)-4-chloro-6-(ethylamino)-s-triazine | 2,4-bis(ethylamino)-6-(tert-butylamino)-1,3,5-triazine |

| Molecular Formula | C₇H₁₂ClN₅ | C₈H₁₄ClN₅ | C₉H₁₆ClN₅ | C₁₁H₂₂N₆ |

| Molecular Weight | 201.66 g/mol | 215.68 g/mol | 229.71 g/mol | ~238.35 g/mol |

| Appearance | White crystalline solid | White crystalline solid | White solid | Likely a white crystalline solid |

| Melting Point | 225 °C | 175-177 °C | 177-179 °C | 180-200 °C |

| Water Solubility | 5 mg/L (at 20 °C) | 33 mg/L (at 20 °C) | 8.5 mg/L (at 25 °C) | Low, likely in the range of 5-50 mg/L |

| Vapor Pressure | 6.1 x 10⁻⁹ mmHg (at 20 °C) | 3.0 x 10⁻⁷ mmHg (at 20 °C) | 2.1 x 10⁻⁶ mmHg (at 25 °C) | Very low |

| LogP | 2.18 | 2.61 | 3.40 | ~3.0-3.5 |

Experimental Protocols

Proposed Synthesis

The synthesis of asymmetrically substituted amino-s-triazines typically starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and reactive precursor. The chlorine atoms can be sequentially substituted by nucleophilic attack from amines. The reactivity of the chlorine atoms decreases with each substitution, and the reaction temperature can be controlled to achieve selective substitution.

Protocol for the Synthesis of 2,4-bis(ethylamino)-6-(tert-butylamino)-1,3,5-triazine:

-

Step 1: Monosubstitution. Dissolve cyanuric chloride in a suitable solvent such as acetone or tetrahydrofuran (THF), and cool the mixture to 0-5 °C in an ice bath. Add one equivalent of tert-butylamine dropwise while maintaining the temperature. An acid scavenger, such as sodium carbonate or a tertiary amine, is typically added to neutralize the HCl byproduct. The reaction is stirred for several hours at low temperature to yield 2-chloro-4-(tert-butylamino)-6-amino-1,3,5-triazine.

-

Step 2: Disubstitution. To the solution containing the monosubstituted product, add two equivalents of ethylamine. The reaction temperature is then raised to room temperature or slightly above (e.g., 40-50 °C) to facilitate the substitution of the remaining two chlorine atoms. The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Purification. Upon completion, the reaction mixture is filtered to remove any precipitated salts. The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

The following diagram illustrates the proposed synthetic workflow.

Analytical Methodology

High-performance liquid chromatography (HPLC) is a standard method for the analysis of s-triazines.[5] Due to the lack of a strong chromophore, UV detection is typically performed at low wavelengths (around 220 nm). For more sensitive and selective analysis, HPLC coupled with mass spectrometry (LC-MS) is the preferred method.

General HPLC Protocol:

-

Instrumentation: A standard HPLC system with a UV or a mass spectrometer detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid, e.g., 0.1%, to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm or MS with electrospray ionization (ESI) in positive mode.

-

Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

Biological Activity and Mechanism of Action

By analogy with other herbicidal s-triazines, the primary mechanism of action for 2,4-bis(ethylamino)-6-(tert-butylamino)-1,3,5-triazine is expected to be the inhibition of photosynthesis.[6][7] These compounds act by blocking the electron transport chain in Photosystem II (PSII).[8][9]

Specifically, the triazine molecule binds to the D1 protein of the PSII complex, at the binding site for plastoquinone (QB).[6] This binding prevents the transfer of electrons from the primary electron acceptor (QA) to QB, thereby halting the photosynthetic electron flow.[6][9] The blockage of electron transport leads to the production of reactive oxygen species, which cause lipid peroxidation and ultimately lead to the death of the plant.[7]

The following diagram illustrates the mechanism of action of s-triazine herbicides.

Conclusion

While 2,4-bis(ethylamino)-6-(tert-butylamino)-1,3,5-triazine is not a widely studied compound, its structural similarity to well-known s-triazine herbicides provides a strong basis for understanding its chemical and biological properties. It is likely a solid with low water solubility, and it can be synthesized from cyanuric chloride. Its primary biological effect is expected to be the inhibition of photosynthesis via binding to the D1 protein in Photosystem II. This technical guide provides a foundational understanding for researchers interested in this and related s-triazine compounds. Further experimental validation is required to confirm the specific properties and activities of this molecule.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Simazine | 122-34-9 [chemicalbook.com]

- 3. Triazine herbicides (PIM G013) [inchem.org]

- 4. 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine: a structure with Z' = 4 containing two different molecular conformations and two independent chains of hydrogen-bonded R(2)2(8) rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid chromatographic determination of triamino-s-triazine in fertilizer mixes: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Triazine herbicides [m.chemicalbook.com]

- 8. teamchem.co [teamchem.co]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis and Characterization of Bis(ethylamino)-tert-butylamino-s-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Bis(ethylamino)-tert-butylamino-s-triazine, a substituted s-triazine compound. The s-triazine scaffold is a significant pharmacophore in drug discovery and a key structural component in various herbicides. This document details a plausible synthetic route, purification protocols, and expected analytical characterizations. Furthermore, it explores the common herbicidal mode of action associated with s-triazine derivatives, providing a visual representation of the involved biological pathway.

Synthesis of Bis(ethylamino)-tert-butylamino-s-triazine

The synthesis of asymmetrically substituted s-triazines, such as Bis(ethylamino)-tert-butylamino-s-triazine, is typically achieved through a stepwise nucleophilic substitution of the chlorine atoms on cyanuric chloride. The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled, sequential addition of different amines by carefully managing the reaction temperature.

A general principle is that the first chlorine atom is the most reactive and can be substituted at low temperatures (around 0-5 °C), the second chlorine atom requires a higher temperature (typically room temperature), and the third substitution necessitates heating (often reflux).

Experimental Protocol: Stepwise Synthesis

This protocol outlines a plausible method for the synthesis of Bis(ethylamino)-tert-butylamino-s-triazine from cyanuric chloride.

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Ethylamine

-

tert-Butylamine

-

Acetone

-

Sodium carbonate (Na₂CO₃) or another suitable base (e.g., triethylamine)

-

Distilled water

-

Tetrahydrofuran (THF)

-

Sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, condenser, magnetic stirrer, etc.)

Procedure:

Step 1: Monosubstitution with tert-Butylamine to form 2-chloro-4-tert-butylamino-6-ethylamino-s-triazine

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in acetone.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of tert-butylamine (1 equivalent) in acetone from the dropping funnel while maintaining the temperature between 0-5 °C.

-

Simultaneously, add an aqueous solution of a base like sodium carbonate (1 equivalent) to neutralize the liberated hydrochloric acid.

-

Stir the reaction mixture at 0-5 °C for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the intermediate product, 2,4-dichloro-6-(tert-butylamino)-s-triazine, is formed.

Step 2: Disubstitution with Ethylamine

-

To the reaction mixture containing the monosubstituted intermediate, add a solution of ethylamine (2 equivalents) in acetone.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Again, a base should be present to neutralize the HCl produced.

-

Monitor the reaction by TLC until the starting material is consumed.

Step 3: Work-up and Purification

-

Once the reaction is complete, remove the acetone under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent to obtain the crude product.

-

Purify the crude Bis(ethylamino)-tert-butylamino-s-triazine by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure compound.

Logical Workflow for the Synthesis:

Caption: Stepwise synthesis of Bis(ethylamino)-tert-butylamino-s-triazine.

Characterization of Bis(ethylamino)-tert-butylamino-s-triazine

Due to the lack of specific published data for Bis(ethylamino)-tert-butylamino-s-triazine, this section presents expected and representative data based on the analysis of structurally similar substituted s-triazines.

Physical Properties

| Property | Expected Value |

| CAS Number | 35651-07-1 |

| Molecular Formula | C₁₁H₂₂N₆ |

| Molecular Weight | 238.33 g/mol |

| Appearance | Expected to be a white to off-white solid. |

| Melting Point | Expected to be in the range of 100-200 °C. |

| Solubility | Likely soluble in organic solvents like acetone, chloroform, and methanol. |

Spectroscopic Data (Representative)

The following tables summarize the expected spectroscopic data for Bis(ethylamino)-tert-butylamino-s-triazine based on known data for similar compounds.

Table 1: Representative ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.1 - 1.3 | Triplet | 6H | -CH₂-CH₃ (from ethyl groups) |

| ~ 1.4 - 1.6 | Singlet | 9H | -C(CH₃ )₃ (from tert-butyl group) |

| ~ 3.2 - 3.5 | Quartet | 4H | -CH₂ -CH₃ (from ethyl groups) |

| ~ 5.0 - 6.0 (broad) | Singlet | 3H | -NH - (from ethyl and tert-butyl groups) |

Table 2: Representative ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 15 | -CH₂-CH₃ (from ethyl groups) |

| ~ 29 | -C(CH₃ )₃ (from tert-butyl group) |

| ~ 39 | -CH₂ -CH₃ (from ethyl groups) |

| ~ 51 | -C (CH₃)₃ (from tert-butyl group) |

| ~ 165 - 170 | C -N (Carbon atoms of the triazine ring) |

Table 3: Representative FTIR Data

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3200 - 3400 | N-H stretching vibrations |

| ~ 2850 - 2980 | C-H stretching vibrations (aliphatic) |

| ~ 1550 - 1650 | C=N stretching vibrations of the triazine ring |

| ~ 1450 - 1550 | N-H bending vibrations |

| ~ 800 - 850 | Triazine ring breathing vibration |

Table 4: Representative Mass Spectrometry Data

| m/z Value | Assignment |

| 238 | [M]⁺ (Molecular ion) |

| 223 | [M - CH₃]⁺ (Loss of a methyl group from the tert-butyl group) |

| 182 | [M - C₄H₉]⁺ (Loss of the tert-butyl group) |

| Fragments corresponding to the loss of ethyl groups and further fragmentation of the triazine ring are also expected. |

Biological Activity and Signaling Pathway

While specific biological activities for Bis(ethylamino)-tert-butylamino-s-triazine are not extensively documented in publicly available literature, many s-triazine derivatives are known for their potent herbicidal activity. A primary mode of action for this class of herbicides is the inhibition of photosynthesis.

Herbicidal Mode of Action: Inhibition of Photosystem II

Triazine herbicides act by blocking the electron transport chain in Photosystem II (PSII) within the chloroplasts of susceptible plants. Specifically, they bind to the D1 protein of the PSII complex, at the binding site of plastoquinone (QB). This binding event prevents the transfer of electrons from the primary electron acceptor (QA) to QB, thereby interrupting the photosynthetic electron flow. The blockage of electron transport leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and ultimately lead to the destruction of cell membranes and cell death.

Signaling Pathway of Photosystem II Inhibition by s-Triazines:

Caption: Inhibition of Photosystem II by s-triazine herbicides.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of Bis(ethylamino)-tert-butylamino-s-triazine. The outlined stepwise synthesis from cyanuric chloride is a robust and well-established method for producing asymmetrically substituted s-triazines. The expected characterization data serves as a valuable reference for researchers working with this or similar compounds. Furthermore, the elucidation of the common herbicidal mode of action through the inhibition of photosystem II provides insight into the potential biological applications of this class of molecules. This guide is intended to be a valuable resource for professionals in chemical synthesis, drug discovery, and agricultural science.

The Core Mechanism of Terbuthylazine: A Technical Guide to its Herbicidal Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Bis(ethylamino)-tert-butylamino-s-triazine, commonly known as terbuthylazine, a widely utilized s-triazine herbicide. This document provides a comprehensive overview of its molecular interactions, physiological effects on target plants, quantitative data on its efficacy, and detailed experimental protocols for its study.

Introduction to Terbuthylazine

Terbuthylazine is a selective, pre- and post-emergence herbicide effective against a broad spectrum of annual broadleaf and some grass weeds.[1] Its herbicidal activity stems from its ability to inhibit photosynthesis, a fundamental process for plant survival.[1][2][3][4][5][6] Understanding the precise mechanism of action at the molecular level is crucial for the development of new herbicides, managing herbicide resistance, and assessing environmental impact.

Molecular Mechanism of Action: Inhibition of Photosystem II

The primary mode of action of terbuthylazine is the inhibition of photosynthesis at Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts.[1][2][3][4][5][6]

The Target: The D1 Protein and the QB Binding Site

Terbuthylazine exerts its inhibitory effect by targeting the D1 protein, a core subunit of the PSII reaction center.[7][8][9][10] Specifically, it competes with the native plastoquinone molecule for binding to the QB binding niche on the D1 protein.[7][8][9][10] This competitive binding effectively blocks the electron transport chain.

Disruption of the Photosynthetic Electron Transport Chain

Under normal photosynthetic conditions, light energy excites electrons in PSII, which are then transferred through a series of carriers. The mobile electron carrier, plastoquinone (PQ), binds to the QB site on the D1 protein, accepts two electrons from the primary quinone acceptor (QA), and then shuttles them to the cytochrome b6f complex.

Terbuthylazine, due to its structural similarity to plastoquinone, binds to the QB site, preventing the binding of PQ. This blockage of the QB site halts the electron flow from QA to PQ, thereby interrupting the entire photosynthetic electron transport chain.[7][11] Consequently, the fixation of CO2 and the production of ATP and NADPH, essential for plant growth, are inhibited.[7][11]

Molecular Interactions at the Binding Site

The binding of terbuthylazine to the QB niche involves specific interactions with amino acid residues of the D1 protein. For triazine herbicides, a key amino acid involved in this interaction is Serine-264.[7][9][10] The presence and orientation of this and other nearby amino acids, such as Phenylalanine-265 and Alanine-251, are critical for the stable binding of the herbicide. The development of resistance to triazine herbicides in some weed biotypes is often attributed to a single amino acid substitution at position 264 (e.g., Serine to Glycine), which reduces the binding affinity of the herbicide.[7][12]

Physiological Consequences and Symptomatology

The inhibition of electron transport by terbuthylazine leads to a cascade of damaging physiological events:

-

Formation of Reactive Oxygen Species (ROS): The blockage of electron flow leads to the accumulation of highly energized chlorophyll molecules and the formation of triplet chlorophyll. This, in turn, reacts with molecular oxygen to produce highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[7][13][14]

-

Oxidative Stress and Cellular Damage: These ROS are highly destructive and cause lipid peroxidation of cell membranes, leading to loss of membrane integrity and leakage of cellular contents.[7][13][14]

-

Chlorophyll Destruction (Chlorosis): The oxidative stress also leads to the degradation of chlorophyll, resulting in the characteristic yellowing or whitening of the leaves, a symptom known as chlorosis.[2][6][15]

-

Tissue Death (Necrosis): The progressive cellular damage ultimately leads to tissue death, or necrosis, which typically appears on the margins and tips of older leaves first.[2][6][15]

Symptoms of terbuthylazine phytotoxicity in susceptible plants include interveinal and marginal chlorosis on older leaves, which progresses to necrosis and ultimately, plant death.[2][6][15]

Quantitative Data on Terbuthylazine Activity

The efficacy of terbuthylazine as a PSII inhibitor can be quantified through various experimental measurements. The following table summarizes key quantitative data.

| Parameter | Value/Range | Species/System | Method | Reference |

| I50 | Similar to diuron (7–8 × 10−8 M) | Pea (Pisum sativum) thylakoids | DPIP photoreduction assay and OJIP fluorescence transient analysis | [8] |

| Binding Affinity | High affinity for the D1 QB site | Pea (Pisum sativum) | Molecular docking and functional assays | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of terbuthylazine.

Isolation of Thylakoid Membranes

Objective: To isolate functional chloroplast thylakoid membranes from plant tissue for in vitro assays.

Materials:

-

Fresh spinach or pea leaves (approximately 20 g)

-

Grinding buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl2, 0.1% BSA)

-

Wash buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 5 mM MgCl2)

-

Resuspension buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl2)

-

Blender or mortar and pestle

-

Cheesecloth and Miracloth

-

Refrigerated centrifuge and tubes

Protocol:

-

Homogenize the leaves in ice-cold grinding buffer.

-

Filter the homogenate through several layers of cheesecloth and Miracloth to remove large debris.

-

Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C to pellet the chloroplasts.

-

Discard the supernatant and gently resuspend the pellet in wash buffer.

-

Centrifuge again at 1,000 x g for 5 minutes at 4°C.

-

To lyse the chloroplasts and release the thylakoids, resuspend the pellet in a hypotonic resuspension buffer.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the thylakoid membranes.

-

Resuspend the thylakoid pellet in a minimal volume of resuspension buffer and determine the chlorophyll concentration spectrophotometrically.

Photosystem II Activity Assay (DCPIP Photoreduction)

Objective: To measure the rate of electron transport in isolated thylakoids and assess the inhibitory effect of terbuthylazine.

Materials:

-

Isolated thylakoid membranes

-

Assay buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl2, 10 mM NaCl)

-

2,6-dichlorophenolindophenol (DCPIP) solution (1 mM)

-

Terbuthylazine stock solution (in a suitable solvent like ethanol or DMSO)

-

Spectrophotometer capable of measuring absorbance at 600 nm

-

Light source

Protocol:

-

Prepare a reaction mixture containing assay buffer and thylakoids (to a final chlorophyll concentration of 10-20 µg/mL).

-

Add varying concentrations of terbuthylazine to different reaction tubes. Include a control with no herbicide.

-

Incubate the mixtures in the dark for 5-10 minutes.

-

Add DCPIP to a final concentration of 50-100 µM.

-

Measure the initial absorbance at 600 nm in the dark.

-

Expose the samples to a strong light source and record the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 2-3 minutes). The reduction of DCPIP by PSII leads to a loss of its blue color.

-

Calculate the rate of DCPIP photoreduction for each terbuthylazine concentration.

-

Plot the rate of photoreduction against the logarithm of the terbuthylazine concentration to determine the I50 value (the concentration of herbicide that inhibits PSII activity by 50%).

Chlorophyll Fluorescence Measurement (OJIP Transient)

Objective: To analyze the effect of terbuthylazine on the primary photochemistry of PSII by measuring the fast chlorophyll fluorescence induction curve (OJIP transient).

Materials:

-

Intact leaves or isolated thylakoids

-

A portable fluorometer capable of measuring fast fluorescence transients (e.g., a Plant Efficiency Analyser, PEA)

-

Terbuthylazine solutions of varying concentrations

Protocol:

-

Dark-adapt the plant leaves for at least 20-30 minutes.

-

Apply the different concentrations of terbuthylazine to the leaves (e.g., by infiltration or spraying) and allow for incubation.

-

Attach the leaf clip of the fluorometer to the treated leaf area.

-

Record the chlorophyll fluorescence induction curve upon illumination with a saturating light pulse. The OJIP transient represents the rise in fluorescence from the initial level (O) to the maximal level (P) through intermediate steps (J and I).

-

Analyze the shape of the OJIP transient. Inhibition of electron transport at the QB site by terbuthylazine typically leads to a faster rise to the J-step and an overall increase in fluorescence intensity, indicating a more reduced state of QA.

-

Extract various parameters from the OJIP curve to quantify the effects on PSII efficiency.

Visualizations

The following diagrams illustrate the mechanism of action of terbuthylazine and a typical experimental workflow.

References

- 1. sipcam-oxon.com [sipcam-oxon.com]

- 2. Photosystem II inhibitors – Triazine Herbicides | NC State Extension Publications [content.ces.ncsu.edu]

- 3. apvma.gov.au [apvma.gov.au]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Triazine herbicides [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 19.5 Herbicide Resistance to Photosystem II Inhibitors – Principles of Weed Control [ohiostate.pressbooks.pub]

- 10. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wssa.net [wssa.net]

- 12. researchgate.net [researchgate.net]

- 13. assets.far.org.nz [assets.far.org.nz]

- 14. researchgate.net [researchgate.net]

- 15. www2.lsuagcenter.com [www2.lsuagcenter.com]

Environmental fate and transport of Bis(ethylamino)-tert-butylamino-s-triazine

An In-depth Technical Guide to the Environmental Fate and Transport of Terbuthylazine

Introduction

Terbuthylazine, chemically known as N2-tert-butyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine, is a selective herbicide belonging to the s-triazine class. It is widely utilized for the pre- and post-emergence control of a broad spectrum of annual grasses and broadleaf weeds in various crops, including maize, sorghum, and sugarcane, as well as in forestry.[1] Following the restriction and ban of atrazine in several regions, the use of terbuthylazine has increased, making a thorough understanding of its environmental behavior—its fate and transport—critical for assessing its ecological impact and ensuring water safety.[2][3]

This technical guide provides a comprehensive overview of the environmental fate and transport of terbuthylazine, synthesizing data on its physicochemical properties, degradation pathways, and mobility in soil and water systems. It is intended for researchers, environmental scientists, and regulatory professionals.

Physicochemical Properties

The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties. These characteristics determine its solubility in water, its potential to volatilize, and its affinity for soil particles, thereby influencing its persistence and mobility. The key properties of terbuthylazine are summarized below.

Table 1: Physicochemical Properties of Terbuthylazine

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₉H₁₆ClN₅ | [4][5] |

| Molar Mass | 229.71 g/mol | [4][5] |

| Water Solubility | 5.0 - 9.0 mg/L (at 20-25°C) | [4] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.1 - 3.4 | [4] |

| Vapor Pressure | 6.75 x 10⁻⁷ mm Hg (at 25°C) | [4] |

| Henry's Law Constant | 2.3 x 10⁻⁸ atm·m³/mol | [4] |

| pKa | 2.0 (weak base) |[4] |

The low water solubility and moderate octanol-water partition coefficient (Log K_ow_) suggest that terbuthylazine has a tendency to partition from water into organic phases, such as soil organic matter. Its very low vapor pressure and Henry's Law constant indicate that volatilization from soil or water surfaces is not a significant dissipation pathway.[4]

Environmental Degradation

Degradation is a key process that determines the persistence of terbuthylazine in the environment. It can occur through biotic (microbial) and abiotic (chemical) pathways.

Biotic Degradation

The primary mechanism for terbuthylazine degradation in soil and aquatic systems is microbial metabolism.[1] Various bacteria and fungi are capable of breaking down s-triazine herbicides.[1] The rate of degradation is heavily influenced by environmental conditions such as temperature, moisture content, pH, aeration, and the abundance of active microbial populations.[1][2]

The main metabolic pathways include:

-

N-Dealkylation: This is a prominent pathway where the ethyl or tert-butyl group is cleaved from the triazine ring. The most frequently detected major metabolite is desethylterbuthylazine (DET) , which is more mobile than the parent compound.[2][6][7]

-

Dechlorination-Hydroxylation: The chlorine atom on the triazine ring is substituted with a hydroxyl group, forming hydroxy-terbuthylazine. This process significantly reduces the herbicidal activity.[1][7]

-

Ring Cleavage: Following initial transformations, microorganisms can cleave the triazine ring, leading to complete mineralization into carbon dioxide and other simple molecules.[1]

Abiotic Degradation

-

Photolysis: Photodegradation can occur on soil surfaces and in clear, shallow water bodies. However, terbuthylazine is generally stable to aqueous photolysis, with a reported half-life greater than 40 days in natural sunlight.[4][8]

-

Hydrolysis: Chemical hydrolysis is not considered a major degradation pathway under typical environmental pH conditions (5-9), with half-lives reported to be between 73 and 205 days.[4]

Environmental Transport and Mobility

The movement of terbuthylazine from its application site is primarily dictated by its interaction with soil and water.

Adsorption and Leaching in Soil

Terbuthylazine exhibits low to moderate mobility in soil.[4] Adsorption to soil particles is a key process that limits its movement. The strength of adsorption is positively correlated with the soil's organic matter and clay content.[1][9]

Table 2: Soil Adsorption and Mobility of Terbuthylazine

| Parameter | Value | Interpretation | Reference(s) |

|---|---|---|---|

| K_oc_ (Organic Carbon-Normalized Adsorption Coefficient) | 151 - 514 L/kg | Low to Moderate Adsorption | [4] |

| Mobility Classification | Slightly to Moderately Mobile | Potential for leaching is soil-dependent |[4][5] |

While terbuthylazine itself has moderate leaching potential, its major metabolite, desethylterbuthylazine (DET), is more polar and less strongly adsorbed to soil, posing a greater risk of transport to groundwater.[2][6] Consequently, both compounds are often monitored in groundwater as indicators of contamination from terbuthylazine use.[2][3]

Persistence in the Environment

The persistence of terbuthylazine is variable and site-specific. In field studies, its dissipation half-life (DT₅₀) can range significantly, reflecting the diverse environmental conditions that influence its degradation rate.

Table 3: Environmental Persistence of Terbuthylazine

| Compartment | Half-Life (DT₅₀) | Conditions | Reference(s) |

|---|---|---|---|

| Soil (Field) | 6.5 - 149 days | Varies with soil type, climate, microbial activity | [4][10] |

| Water (Hydrolysis) | 73 days (pH 5) | Abiotic degradation | [4] |

| 205 days (pH 7) | Abiotic degradation | [4] |

| | 194 days (pH 9) | Abiotic degradation |[4] |

Key Experimental Protocols

Assessing the environmental fate of terbuthylazine requires standardized laboratory and field experiments. Below are outlines of key methodologies.

Soil Adsorption/Desorption (Batch Equilibrium Method - OECD 106)

This protocol determines the soil-water distribution coefficient (K_d_) and the organic carbon-normalized coefficient (K_oc_) of terbuthylazine.

-

Preparation: A stock solution of terbuthylazine (often ¹⁴C-labeled) is prepared. Soil samples with varying organic matter content are air-dried and sieved.

-

Equilibration: Soil is mixed with a terbuthylazine solution of known concentration in a centrifuge tube. The slurry is agitated (e.g., shaken) for a defined period (typically 24-48 hours) at a constant temperature to reach equilibrium.

-

Separation: The soil and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of terbuthylazine remaining in the aqueous phase is measured using High-Performance Liquid Chromatography (HPLC) or Liquid Scintillation Counting (for radiolabeled compounds).

-

Calculation: The amount of terbuthylazine adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. K_d_ is calculated as the ratio of the concentration in soil to the concentration in water. K_oc_ is then derived by normalizing K_d_ to the soil's organic carbon content.

Analyte Extraction and Quantification from Environmental Samples

Accurate quantification of terbuthylazine and its metabolites in soil and water is essential for monitoring and fate studies.

-

Sample Preparation: Soil samples are homogenized and sieved. Water samples may be filtered.

-

Extraction:

-

Soil: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used. It involves an extraction with acetonitrile followed by a salting-out step and cleanup using dispersive solid-phase extraction (d-SPE).[11]

-

Water: Solid-Phase Extraction (SPE) is a standard technique. The water sample is passed through a cartridge containing a sorbent (e.g., Oasis HLB) that retains the analytes. The analytes are then eluted with a small volume of an organic solvent.[12]

-

-

Analysis: The final extract is analyzed using instrumental methods.

-

High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector, HPLC is used for separation and quantification. A C18 column is typically employed with a mobile phase of acetonitrile and water.[11][13]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and selectivity, allowing for the simultaneous detection of the parent compound and its metabolites at very low concentrations (trace levels).[14]

-

Conclusion

The environmental fate of terbuthylazine is characterized by moderate persistence in soil and water, with microbial degradation being the primary dissipation pathway. Its mobility is generally low to moderate, highly dependent on soil composition, particularly organic matter content. While terbuthylazine itself shows a limited tendency to leach, its primary and more mobile metabolite, desethylterbuthylazine (DET), poses a more significant risk for groundwater contamination. Due to its persistence and potential for transport, particularly in vulnerable soil types, careful management and monitoring of terbuthylazine are necessary to mitigate its environmental impact.

References

- 1. cdn.who.int [cdn.who.int]

- 2. inis.iaea.org [inis.iaea.org]

- 3. Environmental fate of terbuthylazine and desethylterbuthylazine in soil, surface water and groundwater [inis.iaea.org]

- 4. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Terbuthylazine - Wikipedia [en.wikipedia.org]

- 6. Studies on mobility and degradation pathways of terbuthylazine using lysimeters on a field scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apvma.gov.au [apvma.gov.au]

- 9. caws.org.nz [caws.org.nz]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Behavior of Terbuthylazine, Tebuconazole, and Alachlor during Denitrification Process - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Residues of Reduced Herbicides Terbuthylazine, Ametryn, and Atrazine and Toxicology to Maize and the Environment through Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Toxicological Profile of Bis(ethylamino)-tert-butylamino-s-triazine in Non-Target Organisms

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Bis(ethylamino)-tert-butylamino-s-triazine, commonly known as terbuthylazine, in non-target organisms. Terbuthylazine is a selective pre- and post-emergence herbicide belonging to the s-triazine chemical family, widely used for the control of a broad spectrum of annual and perennial grass and broadleaf weeds.[1][2] Its extensive use has led to its presence in various environmental compartments, necessitating a thorough understanding of its potential impact on non-target species.[3][4] This document summarizes key quantitative toxicological data, details relevant experimental protocols, and visualizes the primary mechanism of action and experimental workflows.

Ecotoxicological Data Summary

The ecotoxicity of terbuthylazine varies significantly across different non-target organisms, with plants and algae being the most sensitive groups due to its herbicidal mode of action.[5] The following tables summarize the quantitative data on the acute and chronic toxicity of terbuthylazine to a range of non-target aquatic and terrestrial organisms.

Table 1: Aquatic Toxicity of Terbuthylazine

| Organism Group | Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 3.6 - 7.6 | 96 hours | [5] |

| Cyprinus carpio (Common Carp) | 35-day LC50 | 10.9 | 35 days | [6] | |

| Cyprinus carpio (Common Carp) | NOEC | 0.0001 | 35 days | [6] | |

| Cyprinus carpio (Common Carp) | LOEC | 0.002 | 35 days | [6] | |

| Invertebrates | Daphnia magna (Water Flea) | LC50 | 39.4 | 48 hours | [5] |

| Daphnia magna (Water Flea) | 21-day NOEC | 0.21 | 21 days | [5] | |

| Mysid Shrimp | LC50 | 0.092 | 96 hours | [5] | |

| Mysid Shrimp | MATC | 0.13 | Life-cycle | [5] | |

| Oyster | LC50 | Similar to fish (3.6-7.6) | - | [5] | |

| Algae/Plants | Green Alga | EC50 | 0.02 | - | [5] |

| Aquatic Plant | EC50 | 0.23 | - | [5] | |

| Lemna minor (Duckweed) | CL50;48h | 0.2 | 48 hours | [7] |

LC50: Lethal Concentration, 50%; EC50: Effect Concentration, 50%; NOEC: No Observed Effect Concentration; LOEC: Lowest Observed Effect Concentration; MATC: Maximum Allowable Toxicant Concentration.

Table 2: Terrestrial Toxicity of Terbuthylazine

| Organism Group | Species | Endpoint | Value (mg/kg soil) | Exposure Duration | Reference |

| Birds | Anas platyrhynchos (Mallard Duck) | Acute Oral LD50 | >2510 mg/kg | - | [5] |

| Colinus virginianus (Bobwhite Quail) | Acute Oral LD50 | >2510 mg/kg | - | [5] | |

| Invertebrates | Apis mellifera (Honeybee) | Oral/Contact LD50 | >100 µ g/bee | - | [5] |

| Earthworm | LC50 | 210 & >1000 | - | [5] | |

| Enchytraeids | NOEL | 1.0 g a.i./m² | - | [8] | |

| Gamasid Mites | NOEL | 2.4 and 5.0 g a.i./m² | - | [8] | |

| Oppioid Mites | LC50 (Filter paper test) | 14.5 g a.i./m² | - | [8] |

LD50: Lethal Dose, 50%; NOEL: No Observed Effect Level.

Sublethal Effects in Non-Target Organisms

Beyond direct mortality, terbuthylazine exposure can induce a range of sublethal effects. In fish, these include oxidative stress, mitochondrial and lysosomal destabilization, cytotoxicity, and DNA damage, even at environmentally relevant concentrations.[9] Studies on zebrafish (Danio rerio) have shown that terbuthylazine can lead to an increase in thiobarbituric acid reactive substances (TBARS) and protein carbonyls, a decrease in antioxidants, and enhanced apoptosis.[9] Histopathological changes have been observed in the liver and kidneys of fish exposed to terbuthylazine.[6][10][11] For instance, in common carp, exposure to a metabolite, terbuthylazine-2-hydroxy, caused damage to caudal kidney tubules.[6]

In aquatic invertebrates, such as the red swamp crayfish (Procambarus clarkii), a degradation product of terbuthylazine, terbuthylazine-desethyl, has been shown to affect the biochemical profile, antioxidant system, and cause oxidative stress and histopathological changes in the hepatopancreas.[12]

Mechanism of Action

The primary mode of action for terbuthylazine, like other s-triazine herbicides, is the inhibition of photosynthesis.[1][13][14] It specifically targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.[1] Terbuthylazine binds to the QB site on the D1 protein of the PSII complex, thereby blocking the electron transport from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[14][15] This interruption of the electron flow halts the process of photosynthesis, leading to the formation of reactive oxygen species, which cause lipid peroxidation and subsequent destruction of cell membranes, ultimately resulting in plant death.[16]

Experimental Protocols

The toxicological data presented in this guide are derived from studies that largely follow standardized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are outlines of the key experimental protocols relevant to the assessment of terbuthylazine's effects on non-target organisms.

Fish, Juvenile Growth Test (OECD Guideline 215)

This test is designed to assess the effects of prolonged exposure to a chemical on the growth of juvenile fish.[6][9][10]

-

Test Organism: Commonly used species include zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).[6][9]

-

Procedure: Juvenile fish in their exponential growth phase are exposed to a range of sublethal concentrations of the test substance (typically 5 concentrations and a control) in water.[6][10] The test is preferably conducted under flow-through or semi-static conditions.[6] Fish are weighed at the beginning and end of the test.[6][11]

-

Endpoints:

-

Mortality and Abnormalities: Fish are observed daily for survival, and any abnormal appearance or behavior is recorded.[6][11]

-

Growth: The primary endpoint is the effect on growth, calculated as the specific growth rate.[6]

-

Data Analysis: The data are used to determine the No Observed Effect Concentration (NOEC), the Lowest Observed Effect Concentration (LOEC), and the concentration that causes a certain percentage (x%) of variation in growth rate (ECx).[6][10]

-

Daphnia sp. Chronic Immobilization and Reproduction Test (Based on OECD Guideline 211)

This test evaluates the chronic effects of a substance on the immobilization, survival, and reproduction of Daphnia magna.

-

Test Organism: Daphnia magna neonates (<24 hours old).

-

Test Duration: 21 days.[8]

-

Procedure: Individual daphnids are exposed to a series of test substance concentrations in a static-renewal system.[8] The test medium is renewed periodically, and the daphnids are fed with algae.

-

Endpoints:

-

Parental Mortality: Survival of the original daphnids is recorded.

-

Reproduction: The total number of live offspring produced per surviving parent is the primary measure of reproductive success.

-

Data Analysis: The results are used to determine the ECx for reproduction and the NOEC/LOEC for both survival and reproduction.

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)

This test determines the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[3][17]

-

Test Organism: Recommended species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.[17]

-

Procedure: Exponentially growing algal cultures are exposed to at least five concentrations of the test substance in batch cultures under continuous illumination and nutrient-sufficient conditions.[3][18]

-

Endpoints:

-

Growth Inhibition: The primary endpoint is the inhibition of growth, which is quantified by measuring the algal biomass over time.[13][18]

-

Response Variables: Two response variables are typically calculated: the average specific growth rate and the yield (biomass at the end of the test).[13]

-

Data Analysis: The data are used to calculate the EC50 value for growth inhibition.[7]

-

Conclusion

Bis(ethylamino)-tert-butylamino-s-triazine (terbuthylazine) exhibits a toxicological profile characteristic of a photosystem II inhibiting herbicide, with high toxicity to aquatic and terrestrial plants. Its toxicity to non-target fauna varies, with aquatic invertebrates such as mysid shrimp showing high sensitivity. Sublethal effects, including oxidative stress and histopathological damage, can occur in fish and invertebrates at environmentally relevant concentrations. The standardized experimental protocols outlined in this guide provide a framework for the continued assessment of the environmental risks associated with terbuthylazine and other s-triazine herbicides. This information is critical for researchers, scientists, and drug development professionals in evaluating the environmental safety of chemical compounds.

References

- 1. research.unipd.it [research.unipd.it]

- 2. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. erem.ktu.lt [erem.ktu.lt]

- 5. oecd.org [oecd.org]

- 6. OECD 215: Fish Juvenile Growth Study | ibacon GmbH [ibacon.com]

- 7. eurofins.com.au [eurofins.com.au]

- 8. epa.gov [epa.gov]

- 9. OECD 215: Fish, Juvenile Growth Test - Situ Biosciences [situbiosciences.com]

- 10. oecd.org [oecd.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. azdhs.gov [azdhs.gov]

- 13. oecd.org [oecd.org]

- 14. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 15. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 19.4 Herbicides that Interfere with Photosystem II – Principles of Weed Control [ohiostate.pressbooks.pub]

- 17. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 18. oecd.org [oecd.org]

Degradation Pathways of Bis(ethylamino)-tert-butylamino-s-triazine in Soil and Water: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the degradation pathways of the s-triazine herbicide, Bis(ethylamino)-tert-butylamino-s-triazine, commonly known as terbuthylazine, in soil and water environments. It is intended for researchers, scientists, and environmental professionals. This document details the primary transformation processes, including microbial degradation, hydrolysis, and photolysis, and identifies the major metabolites. Furthermore, it presents a compilation of quantitative data on degradation kinetics and outlines detailed experimental protocols for studying terbuthylazine's environmental fate. Visual representations of degradation pathways and experimental workflows are provided to facilitate a deeper understanding of the core processes.

Introduction

Terbuthylazine (6-chloro-N-(1,1-dimethylethyl)-N'-ethyl-1,3,5-triazine-2,4-diamine) is a widely used herbicide for the control of broadleaf and grassy weeds in various crops.[1] Its persistence and mobility in the environment are of significant concern, necessitating a thorough understanding of its degradation mechanisms in soil and water to assess its potential environmental impact. The primary routes of dissipation include microbial degradation, chemical hydrolysis, and photolysis, which are influenced by a variety of environmental factors such as soil type, temperature, pH, moisture, and microbial activity.[2][3]

Degradation Pathways

The degradation of terbuthylazine proceeds through several key transformation pathways, primarily involving N-dealkylation and hydrolysis of the chlorine substituent on the triazine ring. Photolysis is a particularly significant degradation route in aqueous environments.[4][5]

Degradation in Soil

In soil, the degradation of terbuthylazine is predominantly a biologically mediated process, driven by soil microorganisms.[6] The rate of degradation is significantly influenced by factors such as temperature, with slower degradation observed at lower temperatures.[5][7] The main degradation pathways are:

-

N-de-ethylation: This involves the removal of the ethyl group, leading to the formation of desethyl-terbuthylazine (DET), a major and frequently detected metabolite in soil and water.[5][8]

-

Hydrolysis: The chlorine atom on the triazine ring is substituted by a hydroxyl group, resulting in the formation of hydroxy-terbuthylazine.[5][8]

These initial transformation products can undergo further degradation. For instance, desethyl-terbuthylazine can be further dealkylated, and both parent compound and its dealkylated metabolites can be hydroxylated. Mineralization of the triazine ring to carbon dioxide can also occur.[9]

Degradation in Water

In aquatic systems, terbuthylazine degradation is influenced by photolysis, hydrolysis, and microbial activity.[2][4]

-

Photolysis: Photodegradation is a major pathway for terbuthylazine in water, with half-lives reported to be in the range of a few hours to several days under laboratory conditions simulating sunlight.[4][5] The primary photoproduct is often hydroxy-terbuthylazine.[5] The presence of substances like humic acids can accelerate photodegradation.[8]

-

Hydrolysis: Terbuthylazine is relatively stable to hydrolysis in neutral and weakly alkaline conditions, but hydrolysis is more significant in acidic conditions, leading to the formation of hydroxy-terbuthylazine.[8]

-

Microbial Degradation: As in soil, aquatic microorganisms can degrade terbuthylazine, primarily through N-dealkylation.[5][10] The presence of sediment and microbial populations can significantly decrease the half-life of terbuthylazine in water.[2]

The following diagram illustrates the primary degradation pathways of terbuthylazine in soil and water.

Quantitative Data on Degradation

The persistence of terbuthylazine in the environment is typically expressed as its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. The tables below summarize quantitative data from various studies.

Table 1: Degradation Half-life of Terbuthylazine in Soil

| Soil Type | Temperature (°C) | pH | Organic Matter (%) | Moisture | Half-life (days) | Reference(s) |

| Sandy Loam | 20-25 | - | - | - | 73-138 | [5] |

| Sandy Loam | 10 | - | - | - | 456 | [5] |

| Field Soils (various) | Field conditions | - | - | - | 11-36 | [5] |

| Hatzenbuhl Soil | - | 4.8 | - | - | 84 | [8] |

| Neuhofen Soil | - | 6.5 | - | - | 170 | [8] |

| Clay Loam | 22 | 5.6 | 4.6 | 60% mwhc | 99 | [7] |

| Sandy Loam | 22 | 5.4 | 8.7 | 60% mwhc | 99 | [7] |

| Clay Loam | 30 | 5.6 | 4.6 | 60% mwhc | 40 | [7] |

| Sandy Loam | 10 | 5.4 | 8.7 | 60% mwhc | 219 | [7] |

mwhc: maximum water holding capacity

Table 2: Degradation Half-life of Terbuthylazine in Water

| System | Conditions | pH | Half-life | Reference(s) |

| Aqueous Solution | Photolysis (simulated sunlight) | - | ~1.5-5 days | [5] |

| Aqueous Solution | Photolysis (UV, Pyrex filter) | - | 34 hours | [8] |

| Aqueous Solution | Photolysis (UV, Pyrex filter) with 1 ppm fulvic acid | - | 17 hours | [8] |

| Aqueous Solution | Photolysis (UV, Pyrex filter) with 50 ppm humic acid | - | 6 hours | [8] |

| Aqueous Buffer | 25°C | 5 | 63-73 days | [8] |

| Aqueous Buffer | 25°C | 7 | >200 days | [8] |

| Aqueous Buffer | 25°C | 9 | >200 days | [8] |

| Hydro-soil system | 1% sediment | - | 463-579 days | [5] |

| Hydro-soil system | 33% sediment | - | 38.8 days | [5] |

| Hydro-soil system | Anaerobic, 33% sediment | - | 69 days | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the degradation of terbuthylazine in soil and water.

Soil Degradation Microcosm Study

This protocol describes a laboratory experiment to assess the microbial degradation of terbuthylazine in soil.

1. Soil Collection and Preparation:

- Collect topsoil (0-15 cm) from a site with no recent pesticide application.

- Air-dry the soil and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

- Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

2. Soil Sterilization (for abiotic controls):

- To differentiate between biotic and abiotic degradation, a set of soil samples must be sterilized.

- Autoclaving is a common method: place soil in autoclave-safe bags or containers and autoclave at 121°C for at least 30-60 minutes.[4][11] Repeat the process for 2-3 consecutive days to ensure complete sterilization.[4]

- Alternatively, gamma irradiation can be used, which may cause less alteration to the soil's physical and chemical properties.[3][12]

3. Microcosm Setup:

- Weigh a known amount of soil (e.g., 50-100 g) into sterile glass jars or flasks.

- Prepare a stock solution of terbuthylazine in a suitable solvent (e.g., methanol).

- Fortify the soil with the terbuthylazine solution to achieve the desired initial concentration. Ensure the solvent is allowed to evaporate completely.

- Adjust the soil moisture to a specific level (e.g., 60% of maximum water holding capacity) using sterile deionized water.

- Seal the microcosms (e.g., with Teflon-lined caps) to prevent moisture loss and contamination.

- Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).

4. Sampling and Extraction:

- At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample replicate microcosms.

- Extract terbuthylazine and its metabolites from the soil using an appropriate solvent, such as methanol or an acetonitrile/water mixture.

- Extraction can be performed by shaking, sonication, or accelerated solvent extraction (ASE).

5. Sample Analysis:

- Filter the extracts and analyze them using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- HPLC-DAD Conditions:

- Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm).[13]

- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.[13]

- Flow Rate: 1.0 mL/min.[13]

- Detection Wavelength: 220-223 nm.[13]

- Injection Volume: 20 µL.[13]

6. Data Analysis:

- Calculate the concentration of terbuthylazine and its metabolites at each time point.

- Determine the degradation kinetics, typically assuming first-order kinetics, and calculate the half-life (DT50).

The following diagram illustrates the experimental workflow for a soil degradation study.

Aqueous Photolysis Study

This protocol outlines an experiment to determine the rate of photodegradation of terbuthylazine in water.

1. Solution Preparation:

- Prepare a stock solution of terbuthylazine in a water-miscible solvent (e.g., acetonitrile).

- Prepare the experimental aqueous solutions by dissolving the stock solution in sterile, purified water (e.g., Milli-Q) or a buffered solution of a specific pH. The final concentration of the organic solvent should be minimal (<0.1%).

2. Photoreactor Setup:

- Use quartz tubes or flasks to allow for the transmission of UV light.

- Place the samples in a photoreactor equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters to cut off wavelengths below 290 nm).[14]

- Maintain a constant temperature using a cooling system.

- Include dark controls by wrapping identical sample vessels in aluminum foil to assess hydrolysis and other non-photolytic degradation.

3. Irradiation and Sampling:

- Expose the samples to continuous irradiation.

- At specified time intervals, withdraw aliquots from the solutions for analysis.

4. Sample Preparation and Analysis:

- If necessary, concentrate the analytes from the water samples using Solid-Phase Extraction (SPE).

- SPE Cartridge: Oasis HLB or C18.

- Conditioning: Methanol followed by water.

- Loading: Pass the water sample through the cartridge.

- Elution: Elute the retained analytes with a suitable solvent like methanol or acetonitrile.

- Analyze the samples by HPLC-DAD or LC-MS as described in section 4.1.5.

5. Data Analysis:

- Determine the concentration of terbuthylazine at each time point for both irradiated and dark control samples.

- Calculate the photodegradation rate constant and half-life, correcting for any degradation observed in the dark controls.

The following diagram illustrates the experimental workflow for an aqueous photolysis study.

References

- 1. Terbuthylazine metabolite CGA 324007 | LGC Standards [lgcstandards.com]

- 2. researchgate.net [researchgate.net]

- 3. pure.york.ac.uk [pure.york.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. apvma.gov.au [apvma.gov.au]

- 6. The Behavior of Terbuthylazine, Tebuconazole, and Alachlor during Denitrification Process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.who.int [cdn.who.int]

- 10. caws.org.nz [caws.org.nz]

- 11. priorclave.com [priorclave.com]

- 12. Soil sterilisation methods for use in OECD 106: How effective are they? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijariit.com [ijariit.com]

- 14. old.uoi.gr [old.uoi.gr]

Unveiling the Properties of Terbuthylazine: A Technical Guide for Researchers

Fosterville, VIC – For professionals in drug development, scientific research, and related fields, a comprehensive understanding of the physicochemical properties of chemical compounds is paramount. This technical guide provides an in-depth overview of Terbuthylazine, a selective herbicide identified by CAS number 5915-41-3. This document summarizes its key physical and chemical characteristics, offering a valuable resource for laboratory and research applications.

Core Physicochemical Properties

Terbuthylazine, with the molecular formula C₉H₁₆ClN₅, is a white, crystalline solid.[1] It is characterized by a molecular weight of approximately 229.71 g/mol .[1][2][3] The compound exhibits limited solubility in water but is soluble in organic solvents such as ethanol, methanol, and dimethylformamide (DMF).[4][5]

A key parameter for assessing the environmental fate and bioaccumulation potential of a compound is the octanol-water partition coefficient (LogP). For Terbuthylazine, the LogP value is reported as 3.21 to 3.40, indicating a tendency to partition into fatty tissues.[2][5][6][7] The melting point of Terbuthylazine is consistently reported in the range of 175.5°C to 179°C.[1][2][5][6][8]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆ClN₅ | [1][3][5] |

| Molecular Weight | 229.71 g/mol | [1][2][3] |

| Appearance | White crystalline solid/powder | [1][2] |

| Melting Point | 175.5 - 179 °C | [1][2][5][6][8] |

| Water Solubility | 5.0 - 8.5 mg/L at 20°C | [2][6] |

| LogP (o/w) | 3.21 - 3.40 | [2][5][6][7] |

| Vapor Pressure | 1.12 x 10⁻⁶ mmHg | [2] |

| Density | 1.122 - 1.188 g/cm³ at 20°C | [2][5] |

| pKa | 2.0 (very weak base) | [2] |

Spectroscopic and Analytical Data

For the structural elucidation and quantification of Terbuthylazine, various analytical techniques are employed. Mass spectrometry data is available, providing characteristic fragmentation patterns for identification.[3][9] Analytical standards and certified reference materials for Terbuthylazine are commercially available for use in high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods.[10][11] These methods are crucial for residue analysis in environmental and biological samples.

Experimental Methodologies

The determination of the physicochemical properties of Terbuthylazine relies on standardized experimental protocols.

Melting Point Determination: The melting point is determined using OECD Test Guideline 102, which involves heating the substance and observing the temperature range over which it melts.

Solubility Testing: Water solubility is typically measured following standardized methods that involve equilibrating the substance in water at a specific temperature and then quantifying the dissolved concentration.

LogP Determination: The octanol-water partition coefficient is experimentally determined using methods such as the shake-flask method (OECD Guideline 107) or by HPLC (OECD Guideline 117), which correlates retention time with known LogP values.

Biological Activity and Signaling Pathways

Terbuthylazine functions as a herbicide by inhibiting photosynthesis in target plant species.[8] While a detailed analysis of its specific signaling pathways in non-target organisms is extensive, its primary mode of action is well-established. For researchers in drug development, understanding the potential for off-target effects is critical. The study of its metabolism and potential interactions with cellular pathways in mammalian systems is an active area of research.

Below is a simplified representation of a generic experimental workflow for assessing the environmental fate of a compound like Terbuthylazine.

References

- 1. aksci.com [aksci.com]

- 2. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Terbuthylazine [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. Terbutylazine | 5915-41-3 [chemicalbook.com]

- 6. terbuthylazine, 5915-41-3 [thegoodscentscompany.com]

- 7. farmag.co.za [farmag.co.za]

- 8. cdn.who.int [cdn.who.int]

- 9. ez.restek.com [ez.restek.com]

- 10. Terbuthylazine PESTANAL , analytical standard 5915-41-3 [sigmaaldrich.com]

- 11. 5915-41-3・Terbuthylazine Standard・206-20361[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Discovery and Development of Bis(ethylamino)-tert-butylamino-s-triazine (Terbuthylazine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and core technical aspects of the s-triazine herbicide, Bis(ethylamino)-tert-butylamino-s-triazine, commonly known as Terbuthylazine. Developed by Ciba-Geigy in the 1960s, Terbuthylazine emerged as a selective herbicide for broadleaf and grassy weed control in various crops. This document details its history, synthesis, physicochemical properties, mechanism of action, toxicological profile, and environmental fate. Quantitative data are presented in structured tables, and key experimental methodologies are outlined. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and in-depth understanding of this significant agricultural chemical.

Introduction and Historical Development

The development of Terbuthylazine is rooted in the broader history of triazine herbicides, a class of compounds that revolutionized weed control in the mid-20th century.

-

Discovery by Ciba-Geigy: Terbuthylazine was developed by the Swiss chemical company Ciba-Geigy (a predecessor of Novartis) in the 1960s.[1][2] It was designed as an alternative to other triazine herbicides like atrazine and simazine, offering a different spectrum of weed control and crop selectivity.

-

Commercial Introduction: Following extensive research and development, Terbuthylazine was commercially introduced for agricultural use. It is utilized for the pre- and post-emergence control of a wide range of annual broadleaf and grass weeds in crops such as maize and sorghum.

-

Regulatory Status: Terbuthylazine has been registered for use in numerous countries worldwide. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) have established guidelines for its application and acceptable residue levels.[1][3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Terbuthylazine is crucial for its formulation, application, and environmental fate assessment.

| Property | Value | Reference |

| IUPAC Name | N2-tert-Butyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine | [5] |

| CAS Number | 5915-41-3 | [5] |

| Molecular Formula | C₉H₁₆ClN₅ | [5][6] |

| Molecular Weight | 229.71 g/mol | [5][6] |

| Appearance | Colorless solid, often a white crystalline form | [7] |

| Melting Point | 176-179 °C | [5] |

| Water Solubility | 5.0 mg/L at 20 °C | [6] |

| logP (Octanol-Water Partition Coefficient) | 3.1 | [6] |

| Vapor Pressure | 6.75 x 10⁻⁷ mm Hg | [6] |

| Henry's Law Constant | 2.3 x 10⁻⁸ atm-cu m/mole | [6] |

| pKa | 2.0 (very weak base) |

Synthesis

The commercial synthesis of Terbuthylazine is a multi-step process that begins with a cyanuric chloride intermediate.[8] This core structure undergoes sequential nucleophilic substitution reactions.

Experimental Protocol: Synthesis of Terbuthylazine

-

Reaction of Cyanuric Chloride with tert-Butylamine: Cyanuric chloride is reacted with tert-butylamine in the presence of a base (e.g., sodium hydroxide) to displace one of the chlorine atoms with the tert-butylamino group. The reaction is typically carried out in a suitable solvent at a controlled temperature.

-

Reaction with Ethylamine: The resulting intermediate, 2-chloro-4-(tert-butylamino)-6-chloro-s-triazine, is then reacted with ethylamine, again in the presence of a base, to replace a second chlorine atom with the ethylamino group.

-

Purification: The final product, Bis(ethylamino)-tert-butylamino-s-triazine (Terbuthylazine), is then purified through processes such as crystallization or chromatography to remove unreacted starting materials and byproducts.

Mechanism of Action: Inhibition of Photosystem II

Terbuthylazine exerts its herbicidal effect by inhibiting photosynthesis in susceptible plants. Specifically, it targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain.

-

Binding to the D1 Protein: Terbuthylazine binds to the Q₈ binding site of the D1 protein within the PSII complex.[9][10][11] This binding is competitive with plastoquinone, the native electron acceptor.

-

Inhibition of Electron Transport: By occupying the Q₈ binding site, Terbuthylazine blocks the flow of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, Q₈.[12][13][14] This interruption of the electron transport chain halts the production of ATP and NADPH, which are essential for carbon fixation.

-

Generation of Reactive Oxygen Species (ROS): The blockage of electron flow leads to the accumulation of highly energetic molecules and the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death and the visible symptoms of herbicidal action (e.g., chlorosis and necrosis).

Caption: Signaling pathway of Terbuthylazine's inhibition of Photosystem II.

Toxicology

The toxicological profile of Terbuthylazine has been extensively studied in various animal models to assess its potential risks to non-target organisms, including mammals.

Acute Toxicity

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 1503-2000 mg/kg | [15] |

| LD₅₀ | Rabbit | Dermal | >2000 mg/kg | [15] |

| LC₅₀ | Rat | Inhalation | >5.1 mg/L | |

| Eye Irritation | Rabbit | Slight irritant | [15] | |

| Skin Irritation | Rabbit | Not an irritant | [15] | |

| Skin Sensitization | Guinea Pig | Not a sensitizer | [15] |

Subchronic and Chronic Toxicity

| Study | Species | Duration | NOAEL | Effects Observed at Higher Doses | Reference |

| Oral | Rat | 28-day | 0.004 mg/kg/day | Oxidative stress and low-level DNA instability | [16] |

| Oral | Rat | 90-day | 3.5 mg/kg/day | Decreased body weight gain, changes in organ weights | |

| Oral | Dog | 1-year | 0.35 mg/kg/day | Decreased body weight, changes in clinical chemistry | |

| Oral | Rat | 2-year | 0.3 mg/kg/day | Non-neoplastic lesions in the liver and kidney |

Developmental and Reproductive Toxicity

| Study | Species | NOAEL (Maternal) | NOAEL (Developmental) | Effects Observed | Reference |

| Developmental | Rat | 10 mg/kg/day | 30 mg/kg/day | Reduced maternal body weight gain | [15] |

| Developmental | Rabbit | 25 mg/kg/day | 25 mg/kg/day | No treatment-related effects | |

| Reproductive | Rat | 4 mg/kg/day | 4 mg/kg/day | Decreased parental body weight, reduced pup viability at higher doses |

Genotoxicity

A battery of in vitro and in vivo genotoxicity studies has been conducted on Terbuthylazine. The overall weight of evidence suggests that Terbuthylazine is not genotoxic.

| Assay | System | Result | Reference |

| Ames Test | S. typhimurium | Negative | |

| Chromosomal Aberration | Human Lymphocytes | Negative | [15] |

| In vivo Micronucleus | Mouse Bone Marrow | Negative | [15] |

Environmental Fate and Ecotoxicology

The environmental behavior of Terbuthylazine is a critical aspect of its risk assessment.

Environmental Fate

| Parameter | Value | Significance | Reference |

| Soil Half-life (Aerobic) | 15-60 days | Moderately persistent | [17] |

| Aqueous Photolysis Half-life | 2-3 days | Rapid degradation in water exposed to light | |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 200-500 L/kg | Moderate mobility in soil | [17] |

Ecotoxicology

| Organism | Test | Value | Toxicity Classification | Reference |

| Bobwhite Quail | Acute Oral LD₅₀ | >2000 mg/kg | Practically non-toxic | |

| Mallard Duck | Acute Oral LD₅₀ | >2000 mg/kg | Practically non-toxic | |

| Rainbow Trout | 96-hr LC₅₀ | 1.3 mg/L | Moderately toxic | |

| Daphnia magna | 48-hr EC₅₀ | 21 mg/L | Slightly toxic | |

| Green Algae | 72-hr EC₅₀ | 0.02 mg/L | Very highly toxic | |

| Honeybee | Acute Contact LD₅₀ | >100 µ g/bee | Practically non-toxic |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are outlines of key experimental methodologies.

Analysis of Terbuthylazine Residues in Soil

Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

-

Sample Preparation: A known weight of soil is extracted with an organic solvent (e.g., acetonitrile). The extract is then subjected to a clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set at a wavelength of 220 nm.

-

Quantification: A calibration curve is generated using standards of known Terbuthylazine concentrations.

-

In vivo Mammalian Toxicity Study (Rodent)

Method: 28-Day Repeated Dose Oral Toxicity Study

-

Animal Model: Wistar rats are commonly used.

-

Dose Administration: Terbuthylazine, dissolved in a suitable vehicle (e.g., corn oil), is administered daily by oral gavage for 28 consecutive days. Multiple dose groups and a control group are included.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

Developmental Workflow

The development of a new herbicide like Terbuthylazine follows a rigorous and multi-stage process from initial discovery to commercialization.

References

- 1. eur-lex.europa.eu [eur-lex.europa.eu]

- 2. youtube.com [youtube.com]